molecular formula C16H23ClN2O3 B7143990 N-[2-(2-chloro-4-methoxyphenyl)ethyl]-4-(hydroxymethyl)piperidine-1-carboxamide

N-[2-(2-chloro-4-methoxyphenyl)ethyl]-4-(hydroxymethyl)piperidine-1-carboxamide

Cat. No.: B7143990
M. Wt: 326.82 g/mol
InChI Key: NAXDBLIVURZEBA-UHFFFAOYSA-N
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Description

    Reagents: 4-(hydroxymethyl)piperidine, carboxylic acid derivative

    Conditions: Amide coupling reagents, room temperature

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chloro-4-methoxyphenyl)ethyl]-4-(hydroxymethyl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the substituted phenyl ethylamine. This is followed by the formation of the piperidine ring and the introduction of the carboxamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

  • Step 1: Preparation of 2-(2-chloro-4-methoxyphenyl)ethylamine

      Reagents: 2-chloro-4-methoxybenzaldehyde, ethylamine

      Conditions: Acidic or basic medium, reflux

  • Step 2: Formation of the Piperidine Ring

      Reagents: 2-(2-chloro-4-methoxyphenyl)ethylamine, formaldehyde, hydrogen

      Conditions: Catalytic hydrogenation, elevated temperature and pressure

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chloro-4-methoxyphenyl)ethyl]-4-(hydroxymethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : The hydroxymethyl group can be oxidized to a carboxylic acid.

      Reagents: Oxidizing agents like potassium permanganate or chromium trioxide

      Conditions: Acidic or basic medium, elevated temperature

  • Reduction: : The carboxamide group can be reduced to an amine.

      Reagents: Reducing agents like lithium aluminum hydride or borane

      Conditions: Anhydrous conditions, room temperature

  • Substitution: : The chloro group can be substituted with various nucleophiles.

      Reagents: Nucleophiles like amines, thiols, or alkoxides

      Conditions: Solvent like dimethylformamide, elevated temperature

Major Products

The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-[2-(2-chloro-4-methoxyphenyl)ethyl]-4-(hydroxymethyl)piperidine-1-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-chloro-4-methoxyphenyl)ethyl]-4-(hydroxymethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-chlorophenyl)ethyl]-4-(hydroxymethyl)piperidine-1-carboxamide
  • N-[2-(4-methoxyphenyl)ethyl]-4-(hydroxymethyl)piperidine-1-carboxamide
  • N-[2-(2-chloro-4-methylphenyl)ethyl]-4-(hydroxymethyl)piperidine-1-carboxamide

Uniqueness

N-[2-(2-chloro-4-methoxyphenyl)ethyl]-4-(hydroxymethyl)piperidine-1-carboxamide is unique due to the specific combination of its functional groups and the spatial arrangement of its atoms. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[2-(2-chloro-4-methoxyphenyl)ethyl]-4-(hydroxymethyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O3/c1-22-14-3-2-13(15(17)10-14)4-7-18-16(21)19-8-5-12(11-20)6-9-19/h2-3,10,12,20H,4-9,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXDBLIVURZEBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CCNC(=O)N2CCC(CC2)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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